Stearyl Octaarginine Trifluoroacetate
Description
Properties
Molecular Formula |
C₆₆H₁₃₃N₃₃O₉ xC₂HF₃O₂ |
|---|---|
Molecular Weight |
1532.98 |
Synonyms |
N2-(1-Oxooctadecyl)-L-arginyl-L-arginyl-L-arginyl-L-arginyl-L-arginyl-L-arginyl-L-arginyl-L-argininamide Trifluoroacetate |
Origin of Product |
United States |
Synthetic Methodologies and Analytical Characterization of Stearyl Octaarginine Trifluoroacetate
Peptide Synthesis Strategies
The foundational synthesis of the stearyl octaarginine peptide is typically achieved through a systematic, stepwise approach that builds the peptide chain and attaches the lipid moiety.
Solid-Phase Peptide Synthesis (SPPS) is the standard method for producing the octaarginine peptide backbone. core.ac.uk This technique involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin support. core.ac.ukpeptide.com
The process generally follows the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy. nih.gov The synthesis commences by anchoring the C-terminal amino acid, Fmoc-L-arginine(Pbf)-OH, to a suitable resin, such as a 2-chlorotrityl chloride iiarjournals.org or Wang resin. researchgate.netresearchgate.net The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group serves to protect the reactive guanidinium (B1211019) side chain of arginine during synthesis. sci-hub.se
The SPPS cycle consists of two main repeating steps:
Deprotection: The temporary Fmoc protecting group on the N-terminus of the resin-bound arginine is removed using a basic solution, typically 20% piperidine (B6355638) in dimethylformamide (DMF). nih.govresearchgate.net This exposes a free amine group for the next coupling step.
Coupling: The next protected amino acid, Fmoc-L-Arg(Pbf)-OH, is activated by a coupling reagent (e.g., DCC/HOBt or HATU/DIEA) and added to the resin, forming a peptide bond with the free amine group of the preceding residue. peptide.comnih.govresearchgate.net
This cycle of deprotection and coupling is repeated until the eight-arginine sequence is fully assembled. iiarjournals.org Each step is followed by thorough washing of the resin to remove excess reagents and byproducts. peptide.com
Following the construction of the octaarginine peptide on the solid support and after the final Fmoc group is removed, the N-terminal amine is acylated with stearic acid. This process introduces the hydrophobic lipid component to the peptide. iiarjournals.org Stearic acid is coupled to the N-terminus of the resin-bound octaarginine using standard peptide coupling methods, forming a stable amide bond. iiarjournals.org This N-terminal stearylation transforms the hydrophilic peptide into an amphipathic lipopeptide, a modification known to significantly enhance properties such as cellular uptake. acs.org
The final step of the synthesis is the simultaneous cleavage of the lipopeptide from the solid resin support and the removal of the permanent side-chain protecting groups (Pbf on the arginine residues). advancedchemtech.com This is accomplished using a strong acid, most commonly trifluoroacetic acid (TFA). nih.govijsrst.com The peptidyl-resin is treated with a cleavage "cocktail," which typically consists of 95% TFA, with the remaining 5% composed of scavengers such as water and triisopropylsilane (B1312306) (TIS). nih.gov These scavengers capture the reactive carbocations generated during the removal of the protecting groups, preventing unwanted side reactions. peptide.com
The TFA cleaves the ester linkage anchoring the peptide to the resin and removes the acid-labile Pbf groups from the arginine side chains. sci-hub.seadvancedchemtech.com After cleavage, the crude peptide is typically precipitated from the TFA solution using cold diethyl ether. ijsrst.com The resulting pellet is the trifluoroacetate (B77799) salt of stearyl octaarginine, which is then ready for purification.
Chromatographic Purification Methodologies
To isolate the target compound from byproducts generated during synthesis, a robust purification method is required.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the premier technique for the purification of lipopeptides like stearyl octaarginine. nih.govulster.ac.uk This method separates molecules based on their hydrophobicity. ulster.ac.uk The crude lipopeptide is dissolved in a suitable solvent and injected into the HPLC system.
A common setup for lipopeptide purification includes:
Column: A C18 stationary phase column is frequently used, as its nonpolar nature effectively retains the hydrophobic stearyl portion of the molecule. nih.gov
Mobile Phase: A gradient elution is employed, typically using two solvents. Solvent A is usually water with 0.1% TFA, and Solvent B is an organic solvent like acetonitrile (B52724) (ACN), also containing 0.1% TFA. nih.gov The TFA acts as an ion-pairing agent to improve peak shape and resolution. The gradient starts with a high concentration of Solvent A, and the concentration of Solvent B is gradually increased to elute compounds of increasing hydrophobicity.
Detection: The eluting compounds are monitored by a UV detector, typically at a wavelength of 210-220 nm where the peptide bond absorbs light. nih.gov
Fractions are collected as the peaks elute, and those corresponding to the pure stearyl octaarginine trifluoroacetate are pooled and lyophilized to yield the final, purified product. ulster.ac.uk
| RP-HPLC Purification Parameters | Typical Conditions | Purpose |
| Stationary Phase | C18 (Octadecyl-silica) | Provides a nonpolar surface for hydrophobic interaction with the lipopeptide. nih.gov |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) | The primary aqueous solvent. TFA acts as an ion-pairing agent. nih.gov |
| Mobile Phase B | Acetonitrile (ACN) + 0.1% Trifluoroacetic Acid (TFA) | The organic modifier used to elute the compound from the column. nih.gov |
| Elution Method | Gradient | The concentration of Mobile Phase B is increased over time to elute compounds based on increasing hydrophobicity. nih.gov |
| Detection Wavelength | 210-220 nm | Wavelength at which the peptide amide bond absorbs UV light. nih.gov |
Spectrometric Characterization for Compound Verification
After purification, the identity and purity of the final compound must be confirmed. Mass spectrometry is the primary tool for this verification. This technique provides a precise measurement of the molecular mass of the synthesized molecule, allowing for confirmation of its chemical structure. ulster.ac.uk Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly well-suited for analyzing peptides and lipopeptides. researchgate.netfrontiersin.org The analysis confirms the presence of the desired compound by matching the experimentally observed mass-to-charge ratio (m/z) with the calculated theoretical mass.
| Compound | Component | Chemical Formula | Molecular Weight (Da) |
| Stearyl Octaarginine | Peptide-Lipid Conjugate | C₇₄H₁₄₈N₃₂O₁₀ | 1646.2 caymanchem.comcaymanchem.com |
| Trifluoroacetate | Counter-ion | C₂HF₃O₂ | 114.02 advancedchemtech.com |
The mass spectrum for the final product will show a primary peak corresponding to the stearyl octaarginine cation, confirming the successful synthesis and purification of the target lipopeptide.
Mass Spectrometry Techniques (e.g., MALDI-TOF MS, LC-MS)
Mass spectrometry is an indispensable tool for the characterization of synthetic peptides like this compound, providing critical information on molecular weight and purity. The two most common techniques utilized for this purpose are Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
MALDI-TOF Mass Spectrometry is a soft ionization technique that is well-suited for the analysis of large, non-volatile biomolecules such as peptides. nih.gov In this method, the peptide sample is co-crystallized with a matrix, commonly an organic acid like α-cyano-4-hydroxycinnamic acid (CHCA), on a target plate. nih.gov A pulsed laser irradiates the sample, causing desorption and ionization of the analyte, primarily as singly charged ions. nih.gov The time it takes for these ions to travel through a flight tube to a detector is proportional to their mass-to-charge ratio (m/z), allowing for precise molecular weight determination. nih.gov
For this compound, a typical MALDI-TOF spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. The presence of a single major peak is indicative of a high-purity sample.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of a mass spectrometer. rsc.org For lipopeptides like this compound, reverse-phase HPLC (RP-HPLC) is the standard method for purification and analysis. oregonstate.eduncsu.edu The sample is passed through a column with a nonpolar stationary phase, and a gradient of increasing organic solvent (like acetonitrile) in an aqueous mobile phase (often containing trifluoroacetic acid) is used to elute the compounds based on their hydrophobicity. nih.gov
The eluent from the HPLC is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization source for LC-MS, which can produce multiply charged ions, a useful feature for large molecules. nih.gov LC-MS/MS, a tandem mass spectrometry approach, allows for further structural elucidation. nih.govspringernature.com The parent ion of interest is selected and fragmented, and the resulting fragment ions provide information about the amino acid sequence. researchgate.net For Stearyl Octaarginine, fragmentation would likely occur along the peptide backbone, producing characteristic b and y ions, as well as fragmentation of the stearyl chain.
Below is a representative data table illustrating the kind of information that would be obtained from a mass spectrometric analysis of this compound.
Interactive Data Table: Representative Mass Spectrometry Data for this compound
| Parameter | Value | Technique | Interpretation |
| Molecular Formula | C₈₂H₁₅₇N₃₂O₉ (as free base) | - | Theoretical chemical formula of the peptide and lipid components. |
| Theoretical Molecular Weight | 1814.3 g/mol (as free base) | - | Calculated mass based on the molecular formula. |
| Observed [M+H]⁺ (MALDI-TOF) | ~1815.3 m/z | MALDI-TOF MS | The singly protonated molecular ion, confirming the molecular weight of the synthesized compound. |
| Observed [M+2H]²⁺ (LC-MS) | ~908.1 m/z | LC-MS (ESI) | The doubly protonated molecular ion, commonly observed in electrospray ionization. |
| Observed [M+3H]³⁺ (LC-MS) | ~605.8 m/z | LC-MS (ESI) | The triply protonated molecular ion. |
| Purity (by RP-HPLC) | >95% | RP-HPLC | Indicates the percentage of the main compound relative to impurities, a critical quality control parameter. nih.gov |
Secondary Structure Analysis via Spectroscopic Methods (e.g., Circular Dichroism)
Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the secondary structure of peptides and proteins in solution. lifetein.com It measures the differential absorption of left- and right-handed circularly polarized light by chiral molecules, such as peptides with their asymmetric α-carbon atoms. The resulting CD spectrum provides a characteristic signature for different types of secondary structures, including α-helices, β-sheets, and random coils.
For a cell-penetrating peptide like octaarginine, its conformation is known to be highly dependent on its environment. In an aqueous solution, polyarginine sequences often adopt a polyproline II (PPII) helix or a random coil conformation. The introduction of the hydrophobic stearyl group in this compound is expected to significantly influence its self-assembly and conformational behavior, particularly in the presence of membrane-mimicking environments such as micelles or lipid vesicles.
The CD spectrum of this compound would be analyzed in the far-UV region (typically 190-260 nm).
An α-helix is characterized by negative bands at approximately 222 nm and 208 nm, and a positive band around 192 nm.
A β-sheet structure shows a negative band near 218 nm and a positive band around 195 nm.
A random coil or PPII helix is indicated by a strong negative band below 200 nm and a weak positive or near-zero ellipticity around 220 nm.
By analyzing the CD spectrum, researchers can gain insights into how the lipidation affects the peptide's structure, which is crucial for understanding its mechanism of interaction with cell membranes. The trifluoroacetate counter-ion is generally not expected to significantly influence the secondary structure of the peptide.
Below is a representative data table summarizing the expected findings from a Circular Dichroism analysis of this compound in different solvent environments.
Interactive Data Table: Representative Circular Dichroism Data for this compound
| Solvent/Environment | Wavelength of Major Negative Band (nm) | Wavelength of Major Positive Band (nm) | Inferred Secondary Structure | Rationale |
| Aqueous Buffer (e.g., Phosphate (B84403) Buffer) | ~198 nm | - | Predominantly Random Coil / Polyproline II (PPII) | In a polar environment, the peptide backbone is solvated, leading to an extended, disordered conformation. |
| Trifluoroethanol (TFE)/Water Mixture | ~208 nm, ~222 nm | ~192 nm | Increased α-helical content | TFE is a helix-inducing solvent that mimics the hydrophobic environment of a cell membrane, promoting intramolecular hydrogen bonding. |
| SDS Micelles | ~208 nm, ~222 nm | ~192 nm | Significant α-helical content | The amphipathic nature of the lipopeptide would favor interaction with the micellar core, inducing a more ordered helical structure. |
Mechanistic Investigations of Cellular Translocation Mediated by Stearyl Octaarginine Trifluoroacetate
Pathways of Cellular Entry
The cellular uptake of stearyl octaarginine is a complex process primarily mediated by endocytic pathways, with evidence also suggesting the possibility of direct membrane translocation. Endocytosis is widely considered a major route for the internalization of arginine-rich peptides and their derivatives. nih.govcaymanchem.comcaymanchem.comnih.gov Liposomes containing stearyl-octaarginine have been shown to enter cells such as NIH3T3 via the endocytosis pathway. caymanchem.comcaymanchem.com
Endocytosis-Dependent Internalization Mechanisms
Endocytosis is a cellular process in which substances are brought into the cell. The process involves the invagination of the cell membrane to form a vesicle, enclosing the substance. For stearyl octaarginine, specific forms of endocytosis have been identified as key to its uptake.
A substantial body of evidence points to macropinocytosis as the predominant endocytic pathway for the cellular entry of octaarginine and its stearylated form. caymanchem.comnih.gov Macropinocytosis is a non-selective form of endocytosis involving the uptake of large volumes of extracellular fluid into vesicles known as macropinosomes. researchgate.net Research has shown that a high density of octaarginine on the surface of liposomes actively stimulates macropinocytosis, leading to efficient intracellular trafficking. caymanchem.comcaymanchem.com
The induction of macropinocytosis by octaarginine peptides is linked to significant rearrangement of the actin cytoskeleton. nih.gov Treatment of cells with octaarginine (R8) peptide has been observed to induce the formation of lamellipodia, which are characteristic membrane ruffles that precede the formation of macropinosomes. researchgate.net Furthermore, the cellular uptake of R8 is significantly inhibited by macropinocytosis inhibitors like ethylisopropylamiloride (EIPA) and by cytochalasin D, which disrupts F-actin polymerization. nih.gov The modification of extracellular vesicles with stearyl-octaarginine (stearyl-R8) has been shown to effectively induce macropinocytosis, significantly enhancing the cellular uptake of these vesicles. researchgate.netresearchgate.net This is confirmed by the colocalization of stearyl-R8-modified vesicles with macropinocytosis markers such as dextran (B179266) inside the cell. researchgate.net This stimulation of macropinocytotic uptake by stearylated peptides has been observed to be effective even in the presence of serum. nih.gov
Clathrin-mediated endocytosis and caveolin-mediated endocytosis are two other major internalization pathways. Clathrin-mediated endocytosis involves the formation of small (approx. 120 nm) vesicles coated with the protein clathrin from specialized regions of the plasma membrane called clathrin-coated pits. mdpi.comtaylorandfrancis.com Caveolin-mediated endocytosis utilizes even smaller (50-80 nm), flask-shaped invaginations of the plasma membrane called caveolae, which are rich in the protein caveolin. taylorandfrancis.comnih.gov
While endocytosis is established as a general mechanism for stearyl octaarginine uptake, the specific contributions of the clathrin- and caveolin-mediated pathways are less defined compared to macropinocytosis. nih.gov The existing literature strongly emphasizes macropinocytosis as the primary and most efficient endocytic route for octaarginine and its derivatives. caymanchem.comnih.gov Although some cell-penetrating peptides are known to utilize clathrin- or caveolae-dependent routes, there is a relative lack of direct evidence specifically implicating these pathways in the internalization of stearyl octaarginine. taylorandfrancis.com The large-scale membrane movement and fluid uptake characteristic of macropinocytosis appear to be the dominant mechanism stimulated by this particular compound. nih.govresearchgate.net
Exploration of Direct Membrane Translocation Hypotheses
Beyond endocytosis, direct translocation across the plasma membrane has been proposed as a potential, albeit debated, entry mechanism for arginine-rich CPPs. nih.gov This hypothesis suggests that the peptide can pass directly through the lipid bilayer into the cytoplasm in an energy-independent manner. scienceopen.com This process is thought to be rapid and can occur even at low temperatures where endocytic processes are largely inhibited. scienceopen.com
The proposed mechanism for direct translocation involves several steps. First, the positively charged octaarginine moiety is thought to bind electrostatically to negatively charged sulfated glycosaminoglycans (GAGs) on the cell surface. scienceopen.com Following this initial binding, the peptide is transferred to the cell membrane. scienceopen.com It is hypothesized that the arginine-rich peptide then induces a transient perturbation or pore formation in the membrane, allowing it to pass through into the cytosol without causing significant cytotoxicity. scienceopen.com Another hypothesis suggests that the peptides can induce lipid rearrangements, effectively fluidizing the membrane and making it more permeable. nih.gov Real-time in-cell NMR spectroscopy has been used to observe the minute-ordered direct membrane translocation of octaarginine, detecting its binding to GAGs, subsequent penetration into the membrane, and eventual entry into the cytosol. scienceopen.com
Molecular Interactions with Biological Membranes
The chemical structure of stearyl octaarginine trifluoroacetate (B77799) is key to its biological activity. The combination of the hydrophilic, cationic octaarginine peptide with a lipophilic stearyl chain creates a potent amphipathic molecule.
Role of Stearylation in Membrane Association and Hydrophobic Core Formation
The N-terminal stearylation of octaarginine is a critical modification that dramatically enhances its transfection efficiency, in some cases by approximately 100-fold compared to its non-stearylated counterpart. nih.gov The stearyl group, a long fatty acid chain, acts as a hydrophobic anchor, significantly increasing the peptide's ability to interact with and insert into the lipid bilayer of the cell membrane. nih.govresearchgate.netmolecular-interactions.si
Data Tables
Table 1: Comparative Transfection Efficiencies of siRNA Delivery Agents in Primary Hippocampal Neurons
| Transfection Agent | Percentage of Transfected Cells (Mean ± SD) |
| Lipofectamine | 83% ± 4% |
| Artificial Virus-like Particles (AVP) | 75% ± 4% |
| Stearyl-Octaarginine (Stearyl-R8) | 73% ± 2% |
| Nonconjugated "naked" siRNA | 59% ± 5% |
Data adapted from research on siRNA transfection into primary rat hippocampal neurons. nih.gov
Table 2: Summary of Cellular Uptake Mechanisms for Stearyl Octaarginine
| Pathway | Mechanism Type | Key Characteristics | Supporting Evidence |
| Macropinocytosis | Endocytosis-Dependent (Primary) | Induction of actin rearrangement and lamellipodia; uptake of large extracellular fluid volumes; inhibited by EIPA and cytochalasin D. nih.govresearchgate.net | Strong evidence from inhibitor studies, colocalization with markers, and direct observation of induced membrane ruffling. caymanchem.comnih.govresearchgate.net |
| Clathrin- & Caveolin-Mediated Endocytosis | Endocytosis-Dependent (Minor/Undetermined) | Involves formation of clathrin-coated pits or caveolae. taylorandfrancis.com | Less direct evidence compared to macropinocytosis for this specific compound. |
| Direct Membrane Translocation | Non-Endocytic (Hypothetical) | Energy-independent; involves binding to GAGs and direct passage through the lipid bilayer, possibly via transient pores. scienceopen.comnih.gov | Supported by in-vitro studies, real-time NMR, and theoretical models; considered a potential parallel pathway. nih.govscienceopen.com |
Electrostatic Interactions with Anionic Membrane Components
The initial association of Stearyl Octaarginine Trifluoroacetate with the cell surface is largely governed by electrostatic interactions. The outer leaflet of the plasma membrane is rich in anionic lipid components, such as phosphatidylserine (B164497) (PS) and phosphatidylglycerol (PG), which present a net negative charge. The octaarginine moiety of the compound, with its multiple positively charged guanidinium (B1211019) groups, is strongly attracted to these negatively charged domains on the cell surface.
This electrostatic attraction is a critical first step, concentrating the peptide at the membrane interface and facilitating subsequent interactions. The guanidinium groups of arginine are particularly effective in this regard, as they can form bidentate hydrogen bonds with the phosphate (B84403) groups of phospholipids, leading to a stable association. While direct quantitative binding data for this compound with specific anionic lipids is not extensively available in the public domain, studies on similar arginine-rich peptides demonstrate a strong preference and binding affinity for anionic lipid bilayers over zwitterionic (neutral) ones. The presence of the trifluoroacetate counter-ion can also influence these interactions, potentially by modulating the effective charge of the peptide and its hydration shell, though its precise role in the initial membrane binding requires further investigation. nih.gov
Influence of Membrane-Associated Proteoglycans on Cellular Uptake (e.g., Heparan Sulfate (B86663) Proteoglycans, Syndecan-4)
Beyond direct interactions with anionic lipids, the cellular uptake of this compound is significantly influenced by membrane-associated proteoglycans, particularly heparan sulfate proteoglycans (HSPGs). researchgate.net These macromolecules consist of a core protein anchored to the cell membrane with long, unbranched glycosaminoglycan (GAG) chains of heparan sulfate, which are heavily sulfated and thus highly negatively charged.
The cationic octaarginine portion of this compound readily binds to these anionic heparan sulfate chains. nih.govnih.gov This interaction serves to further concentrate the peptide on the cell surface, acting as a molecular "docking site." More than just a passive binding partner, specific HSPGs like Syndecan-4 have been identified as key receptors that actively mediate the internalization of octaarginine-containing molecules. nih.govgenscript.com
Upon binding of octaarginine, Syndecan-4 can cluster on the plasma membrane. nih.gov This clustering is a critical event that initiates a signaling cascade, often involving the activation of protein kinase Cα (PKCα) which binds to the cytoplasmic domain of Syndecan-4. nih.gov This signaling cascade can then trigger endocytic processes, such as macropinocytosis and clathrin-mediated endocytosis, leading to the engulfment of the peptide and its associated cargo into the cell. nih.govgenscript.com The cytoplasmic V domain of Syndecan-4 has been shown to be particularly important for this process. nih.gov
Intracellular Trafficking and Endosomal Escape Dynamics
Following internalization via endocytosis, this compound and its cargo are encapsulated within endosomes. For the therapeutic payload to exert its effect, it must escape from these membrane-bound vesicles into the cytoplasm. This process, known as endosomal escape, is a major hurdle for many drug delivery systems.
The stearylated nature of the peptide likely plays a crucial role in this escape. The lipidic stearyl tail can insert into the endosomal membrane, disrupting its integrity. Concurrently, the cationic octaarginine can interact with anionic lipids present on the inner leaflet of the endosomal membrane. This dual interaction can lead to membrane destabilization, pore formation, or even the budding and subsequent collapse of smaller vesicles from the endosome, releasing the contents into the cytosol.
Biophysical Insights into Peptide-Membrane Interactions
To understand the molecular events underpinning cellular translocation, biophysical studies using model membrane systems are invaluable. These experiments provide quantitative data on how this compound interacts with and perturbs lipid bilayers.
Peptide Insertion into Lipid Monolayers
Langmuir-Blodgett trough experiments are used to study the insertion of amphipathic molecules like this compound into lipid monolayers at an air-water interface. In these experiments, a monolayer of lipids (e.g., POPG to mimic anionic membranes) is formed, and the peptide is introduced into the aqueous subphase. The change in surface pressure of the monolayer upon peptide insertion is measured.
Hypothetical Data Table: Surface Pressure Increase in a POPG Monolayer upon Addition of this compound
| Initial Surface Pressure (mN/m) | Peptide Concentration (µM) | Change in Surface Pressure (Δπ, mN/m) |
| 10 | 1 | 5.2 |
| 10 | 5 | 12.8 |
| 20 | 1 | 2.1 |
| 20 | 5 | 7.5 |
| 30 | 1 | 0.8 |
| 30 | 5 | 3.2 |
This table is a hypothetical representation based on expected behavior and is for illustrative purposes only.
Membrane Perturbation and Vesicle Leakage Studies
To assess the ability of this compound to disrupt membrane integrity, vesicle leakage assays are commonly employed. In a typical assay, large unilamellar vesicles (LUVs) are prepared with a fluorescent dye, such as calcein, encapsulated at a self-quenching concentration. When the peptide is added to the solution, its interaction with the vesicle membrane can cause the formation of pores or other defects, leading to the leakage of the dye. As the dye leaks out and is diluted in the surrounding buffer, its fluorescence increases, which can be monitored over time.
The rate and extent of leakage are dependent on the peptide concentration and the lipid composition of the vesicles. Vesicles composed of anionic lipids are expected to show greater leakage in the presence of the cationic this compound due to the strong initial electrostatic attraction. The stearyl component is also critical, as it can penetrate the lipid bilayer and contribute to the destabilization that leads to leakage.
Hypothetical Data Table: Calcein Leakage from Anionic Vesicles Induced by this compound
| Peptide Concentration (µM) | Percent Leakage after 30 min |
| 0.1 | 5% |
| 0.5 | 25% |
| 1.0 | 60% |
| 5.0 | 95% |
This table is a hypothetical representation based on expected behavior and is for illustrative purposes only.
Formulation Science and Supramolecular Architectures Utilizing Stearyl Octaarginine Trifluoroacetate
Self-Assembly Principles and Nanoparticle Formation with Biomolecular Cargos
The fundamental principle driving the utility of Stearyl Octaarginine (StA-R8) is its capacity for self-assembly when interacting with biomolecular cargos, particularly anionic molecules like nucleic acids. The positively charged guanidinium (B1211019) groups of the octaarginine moiety facilitate strong electrostatic interactions with the negatively charged phosphate (B84403) backbone of siRNA or plasmid DNA. This interaction neutralizes the charge and initiates a condensation process. Concurrently, the hydrophobic stearyl chains play a crucial role, driving the organization of these peptide-cargo complexes into stable nanoparticle structures.
The self-assembly of Stearyl Octaarginine and a nucleic acid cargo typically results in a core-shell nanoparticle architecture. In this arrangement, the nucleic acid and the cationic octaarginine peptides form a condensed, polyplex core through electrostatic interactions. The hydrophobic stearyl tails are oriented outwards, forming a lipid-like shell or hydrophobic core that enhances the nanoparticle's association with cell membranes. caymanchem.com This structure is essential for its function, as the stearylation process has been shown to improve gene transfer by promoting the formation of this hydrophobic core, which facilitates enhanced cellular association. caymanchem.comacs.org This lipophilic exterior allows the nanoparticles to encapsulate and shuttle the nucleic acid cargo through cellular membranes. nih.gov
The ratio between the cationic peptide (Stearyl Octaarginine) and the anionic cargo (e.g., siRNA) is a critical parameter that dictates the physicochemical properties and biological activity of the resulting nanoparticles. This relationship, often expressed as a charge ratio of positive (from the peptide's arginine residues) to negative (from the cargo's phosphate groups), significantly influences particle size, surface charge (zeta potential), and the efficiency of cargo complexation and delivery.
Research has shown that varying the peptide-to-cargo ratio affects the stability and transfection efficiency of the complexes. For instance, in studies involving siRNA delivery into primary hippocampal neurons, a Stearyl-R8:siRNA charge ratio of 2:1 was determined to yield the best results. nih.gov In other systems, such as cationic liposomes incorporating StA-R8 for survivin siRNA delivery, a range of charge ratios from 0.5:1 to 8:1 was investigated to optimize the complexation. nih.govgoogle.com As the charge ratio increases, more siRNA becomes complexed with the liposomes, which can be visualized by a gel retardation assay. nih.govgoogle.com However, higher ratios may also lead to changes in particle size and cytotoxicity, necessitating careful optimization for each specific application. nih.gov
| System | Peptide/Cargo Ratio (Charge Ratio) | Key Finding | Reference |
|---|---|---|---|
| Stearyl-R8 / siRNA | 2:1 | Optimal ratio for siRNA transfection into primary hippocampal neurons. | nih.gov |
| StA-R8 Liposome (B1194612) / siRNA | 0.5:1 to 8:1 | Increasing ratio leads to higher complexation of siRNA with liposomes. | nih.govgoogle.com |
| Stearyl-R8 / siRNA | Tendency toward higher ratios | A tendency towards increased toxicity was noted with higher ratios, though it remained insignificant compared to controls in the cited study. | nih.gov |
Integration into Liposomal Delivery Systems
Stearyl Octaarginine Trifluoroacetate (B77799) is frequently incorporated into more complex lipid-based delivery vehicles, such as liposomes, to leverage the benefits of both systems. The liposome provides a stable, biocompatible carrier, while the StA-R8 imparts enhanced cell-penetrating and cargo-delivery functionalities.
The amphipathic nature of StA-R8 makes it ideal for modifying the surface of liposomes. The hydrophobic stearyl group acts as an anchor, inserting itself into the lipid bilayer of the liposome, while the cationic octaarginine peptide is displayed on the vesicle surface. nih.gov This surface modification transforms a standard liposome into a potent transfection agent. The surface-exposed octaarginine facilitates electrostatic interactions with the negatively charged cell membrane, promoting cellular uptake. nih.gov
This strategy has been successfully used to create cationic liposomes for the delivery of siRNA. nih.govgoogle.com In one such study, the liposomal composition was optimized to consist of StA-R8, egg phosphatidylcholine (ePC), and cholesterol (Chol) in a 20:35:45 molar ratio, which was selected for its favorable particle size and siRNA binding efficiency. nih.govgoogle.com These StA-R8-modified liposomes have demonstrated improved efficiency for delivering siRNA into cancer cells compared to the peptide conjugate alone. nih.govgoogle.com Furthermore, these modified liposomes can be part of a dual-functional system, for instance by also conjugating a targeting ligand like transferrin (Tf) to improve specificity towards cancer cells that overexpress the transferrin receptor. nih.govresearchgate.net
| Component | Molar Ratio (%) | Function | Reference |
|---|---|---|---|
| Stearyl Octaarginine (StA-R8) | 20 | Cell-penetrating and cargo complexing agent. | nih.govgoogle.com |
| Egg Phosphatidylcholine (ePC) | 35 | Primary structural lipid of the bilayer. | nih.gov |
| Cholesterol (Chol) | 45 | Stabilizes the lipid bilayer. | nih.gov |
The Multifunctional Envelope-type Nano Device (MEND) is a sophisticated non-viral delivery system designed to mimic the structure of an envelope-type virus, typically comprising a condensed nucleic acid core within a lipid envelope. nih.govresearchgate.net Stearyl Octaarginine (STR-R8) plays a critical role in the formulation of MENDs intended for siRNA delivery. nih.gov
For the successful packaging of siRNA into an octaarginine-modified MEND (R8-MEND), the siRNA must first be condensed into a stable nanoparticle core. nih.gov Research comparing different polycations, including poly-l-lysine (PLL), protamine, and STR-R8, found that only STR-R8 was capable of condensing siRNA into nanoparticles small enough (<100 nm) to be efficiently encapsulated within the MEND's lipid envelope. nih.gov The resulting siRNA-loaded R8-MEND demonstrated a high gene-silencing effect, delivering the condensed siRNA into the cytoplasm near the nucleus with minimal cytotoxicity. nih.gov This highlights the specific utility of the stearyl modification in creating the dense, compact core necessary for the MEND architecture.
Exosomal Membrane Modification Strategies for Enhanced Cellular Uptake
Exosomes and other extracellular vesicles (EVs) are natural nanocarriers involved in intercellular communication, making them attractive candidates for therapeutic delivery. A significant strategy to enhance their therapeutic potential is to modify their surface to improve cellular uptake. Stearyl Octaarginine has been successfully used for this purpose. nih.gov
The modification is achieved by incubating EVs with StA-R8. nih.gov The stearyl moiety acts as a hydrophobic anchor, spontaneously inserting into the lipid bilayer of the exosomal membrane. nih.gov This simple mixing process effectively decorates the EV surface with octaarginine peptides. nih.gov The presence of these arginine-rich peptides on the vesicle surface functions to induce macropinocytosis, a cellular uptake mechanism, in the target cells. nih.gov This peptide-mediated induction of macropinocytosis has been shown to significantly enhance the cellular uptake of the modified EVs. nih.gov This strategy allows for the efficient intracellular delivery of the natural or artificially loaded cargo of the vesicles, demonstrating a powerful method to boost the therapeutic efficacy of exosome-based delivery systems. nih.gov
Table of Compound Names
| Abbreviation/Common Name | Full Chemical Name |
| Stearyl Octaarginine Trifluoroacetate | Stearyl-octaarginine trifluoroacetate salt |
| StA-R8 / STR-R8 | Stearyl-octaarginine |
| ePC | Egg Phosphatidylcholine |
| Chol | Cholesterol |
| PLL | Poly-L-lysine |
| siRNA | Small interfering RNA |
| pDNA | Plasmid DNA |
| MEND | Multifunctional Envelope-type Nano Device |
| EV | Extracellular Vesicle |
| Tf | Transferrin |
Advanced Delivery Platforms: Inkjet-Based Systems for Precise Intracellular Introduction
The convergence of formulation science and advanced engineering has led to the development of innovative platforms for the precise delivery of therapeutic and research agents to the intracellular environment. Among these, inkjet-based systems represent a significant leap forward, offering unparalleled control over the deposition of minute quantities of bioactive materials. nih.govacs.orgacs.orgnih.gov While direct research on the use of this compound within these systems is not extensively detailed in publicly available literature, the principles governing the inkjet-mediated delivery of cell-penetrating peptides (CPPs) provide a strong framework for its potential application. As an arginine-rich CPP, this compound is a prime candidate for this technology.
Inkjet systems, traditionally used for printing, have been repurposed for biomedical applications due to their ability to accurately dispense picoliter volumes of liquid. acs.orgnih.govnih.gov This precision allows for the targeted delivery of CPPs and their associated cargo to specific cells or regions of tissue, minimizing off-target effects. nih.govacs.org The technology operates by loading a solution containing the CPP, such as this compound, into an inkjet head. nih.govacs.org An actuator, typically piezoelectric, then ejects a controlled droplet with a specific velocity and volume. nih.govacs.orgmdpi.com
Research into the use of inkjet technology for CPP delivery has demonstrated the successful cytosolic introduction of various biomacromolecules, including peptides and proteins. nih.govacs.org The system is designed to deliver the CPP-cargo complex directly to the cell surface. nih.govacs.org The inherent membrane-penetrating ability of the CPP then facilitates the translocation of the cargo across the cell membrane and into the cytosol. nih.govacs.org This method has been shown to be efficient without causing significant disruption to the plasma membrane. acs.org
The formulation of the "ink" is a critical aspect of this delivery platform. The solution must possess specific rheological properties, such as viscosity and surface tension, to be compatible with the inkjet printing process. mdpi.commdpi.com These properties are carefully controlled to ensure the stable formation of droplets and their accurate deposition. mdpi.commdpi.com For CPP-based formulations, the solvent system must also maintain the stability and activity of the peptide and its cargo. google.comresearchgate.net
The table below outlines the typical parameters of an inkjet-based system for the delivery of cell-penetrating peptides.
| Parameter | Description | Typical Range |
| Droplet Volume | The volume of a single ejected droplet containing the CPP formulation. | 30 pL/shot nih.govacs.orgnih.gov |
| Jet Velocity | The speed at which the droplet is ejected from the inkjet head. | Controlled nih.govacs.org |
| Dropping Position | The precise location where the droplet is deposited. | Accurately controlled nih.govacs.orgacs.orgnih.gov |
| Ink Viscosity | The resistance of the CPP solution to flow, crucial for droplet formation. | 1 - 25 mPa·s mdpi.com |
| Surface Tension | The property of the liquid that allows it to resist an external force, affecting droplet shape and interaction with the substrate. | 25 - 50 mN/m mdpi.com |
The successful application of inkjet technology for the delivery of CPPs opens up new possibilities for the targeted intracellular delivery of a wide range of molecules. The precise control offered by these systems, combined with the potent membrane-translocating ability of peptides like this compound, holds significant promise for future therapeutic and research applications.
Research Applications in Biomolecular Delivery Systems Employing Stearyl Octaarginine Trifluoroacetate
Nucleic Acid Delivery Paradigms
The capacity of Stearyl Octaarginine Trifluoroacetate (B77799), often referred to as Stearyl-R8, to condense and transport negatively charged nucleic acids into cells has been a primary focus of research. Its amphipathic nature, combining the hydrophobicity of the stearyl group with the positive charges of the octaarginine peptide, facilitates the formation of complexes with nucleic acids and their subsequent cellular uptake.
Plasmid DNA Transfection Research
Stearyl-R8 has been demonstrated to be an effective agent for the transfection of plasmid DNA (pDNA) into various cell lines. Early studies highlighted that the N-terminal stearylation of octaarginine significantly enhances gene transfer efficiency. pubcompare.aicaymanchem.com Liposomes incorporating Stearyl-R8 can encapsulate pDNA and facilitate its entry into cells through endocytosis. caymanchem.comlifetein.com
Research has shown that the density of Stearyl-R8 on the surface of liposomes is a critical factor for successful gene expression. caymanchem.comlifetein.com High-density Stearyl-R8 liposomes are reported to stimulate macropinocytosis, a form of endocytosis, which allows the liposome-pDNA complex to enter the cell and avoid degradation by lysosomes, leading to efficient gene expression. caymanchem.comlifetein.com In contrast, low-density formulations are less effective. lifetein.com These findings have been observed in cell lines such as NIH3T3 and COS-7. lifetein.comnih.gov
A notable application of Stearyl-R8 in this context is its use in multifunctional envelope-type nanodevices (MENDs). These systems consist of a pDNA core condensed with a polycation and encapsulated within a lipid envelope modified with Stearyl-R8. nih.gov This configuration has been shown to mediate highly efficient gene delivery, in some cases comparable to viral vectors, by promoting cellular uptake via macropinocytosis and subsequent endosomal escape. nih.gov
Table 1: Research Findings in Plasmid DNA Transfection Using Stearyl Octaarginine Trifluoroacetate
| Cell Line | Delivery System | Key Findings | Reference(s) |
| NIH3T3 | Stearyl-R8 liposomes | High-density Stearyl-R8 stimulates macropinocytosis, leading to efficient gene expression and avoidance of lysosomal degradation. | caymanchem.comlifetein.com |
| COS-7 | Stearyl-R8 | Stearylation of octaarginine significantly increases transfection efficiency. | nih.gov |
| Various | MENDs with Stearyl-R8 | Achieves high transfection efficiency, comparable to adenoviral vectors, through macropinocytosis-mediated uptake. | nih.gov |
Small Interfering RNA (siRNA) Delivery Investigations
The delivery of small interfering RNA (siRNA) for gene silencing is another well-documented application of this compound. Stearyl-R8 can form complexes with siRNA, facilitating its delivery into cells to induce RNA interference (RNAi). lifetein.comnih.gov
Studies have demonstrated the efficacy of Stearyl-R8 in delivering siRNA to various cell types, including primary human aortic smooth muscle cells and primary rat neurons. lifetein.comnih.gov In primary human aortic smooth muscle cells, liposomes containing Stearyl-R8 and encapsulating siRNA targeting GAPDH mRNA led to a decrease in GAPDH protein levels. lifetein.com
In primary rat hippocampal neurons, Stearyl-R8 was shown to promote siRNA transfection via the endosomal pathway, leading to effective gene silencing. nih.gov A key advantage highlighted in these studies is that Stearyl-R8-mediated delivery often exhibits lower cytotoxicity compared to some commercial transfection reagents. nih.gov
Furthermore, Stearyl-R8 has been incorporated into cationic liposomes for the delivery of survivin siRNA to cancer cell lines such as HepG2 and A549. iiarjournals.orgnih.goviiarjournals.org These formulations demonstrated improved siRNA delivery efficiency and reduced cytotoxicity compared to using Stearyl-R8 alone. iiarjournals.orgiiarjournals.org The long-chain fatty acid of Stearyl-R8 was found to be more efficient in forming stable nanoparticles with siRNA, leading to substantially higher cellular uptake compared to unmodified octaarginine. nih.gov
Table 2: Research Findings in siRNA Delivery Using this compound
| Cell Line/Model | Delivery System | Target Gene | Key Findings | Reference(s) |
| Primary human aortic smooth muscle cells | Stearyl-R8 liposomes | GAPDH | Decreased GAPDH levels. | lifetein.com |
| Primary rat hippocampal neurons | Stearyl-R8 | EGFP | Effective siRNA-mediated gene silencing with lower cytotoxicity compared to conventional methods. | nih.gov |
| HepG2 and A549 cells | Stearyl-R8 liposomes | Survivin | Improved delivery efficiency and reduced cytotoxicity; significant downregulation of survivin protein. | iiarjournals.orgnih.goviiarjournals.org |
| HeLa cells | R8-MEND | Luciferase | Significant, dose-dependent downregulation of luciferase activity. | nih.gov |
Oligonucleotide and Messenger RNA (mRNA) Delivery Studies
Research into the delivery of other types of nucleic acids, such as oligonucleotides and messenger RNA (mRNA), using this compound is an emerging area. While direct studies are less numerous than for pDNA and siRNA, existing literature provides valuable insights.
Stearylated arginine-rich peptides have been investigated for the delivery of splice-correcting oligonucleotides (SCOs). nih.gov The stearylation of these peptides can enhance the delivery of SCOs and promote splice correction. nih.gov However, the effect of stearylation can be peptide-dependent, as stearylation of an Arg9 peptide reportedly had no effect on SCO delivery. nih.gov
The delivery of peptide nucleic acids (PNAs), a type of oligonucleotide analog, has also been explored using octaarginine conjugates. nih.gov While these studies provide a foundation, more specific research focusing on the use of Stearyl-R8 for a broader range of oligonucleotides is needed to fully understand its potential.
The application of Stearyl-R8 for mRNA delivery is a developing field. While some studies have explored the use of cell-penetrating peptides for oral mRNA delivery via liposomes, specific data on the use of Stearyl-R8 for mRNA delivery is not yet widely available. nih.gov
Peptide and Protein Delivery Investigations
The ability of cell-penetrating peptides to transport therapeutic macromolecules, including peptides and proteins, is a significant area of research. nih.gov Stearyl-R8, as a modified CPP, has been incorporated into delivery systems for such cargo.
One of the key systems utilizing Stearyl-R8 for protein delivery is the multifunctional envelope-type nanodevice (MEND). nih.gov By decorating the surface of these nanodevices with Stearyl-R8 anchored via its stearyl moiety, researchers have been able to facilitate the delivery of proteins into cells. nih.gov The mechanism of uptake is believed to be similar to that observed for nucleic acids, involving endocytosis and subsequent endosomal escape. nih.gov
While the principle has been established, detailed studies focusing on the efficiency, cargo integrity, and specific applications of Stearyl-R8 for the delivery of a wide range of peptides and proteins are areas for further investigation.
Fundamental Research in Cellular Processes and Intercellular Communication
The application of this compound as a delivery vehicle has implications for fundamental research in cellular biology. By enabling the introduction of bioactive molecules such as peptides, proteins, and nucleic acids into cells, Stearyl-R8 can be used as a tool to probe and manipulate cellular processes. For instance, the successful delivery of siRNA to study gene function is a direct application in understanding cellular mechanisms. nih.gov
The delivery of specific enzyme inhibitors, signaling peptides, or fluorescently labeled proteins can allow for the real-time study of intracellular pathways and protein trafficking. While Stearyl-R8 is primarily viewed as a delivery vector, its use is integral to the experiments that investigate these fundamental processes. pubcompare.ai
There is currently limited direct research focusing on the use of this compound to specifically study intercellular communication. However, by delivering molecules that can modulate signaling pathways or the expression of communication-related proteins, it holds the potential to be a valuable tool in this field of research.
Methodological Approaches for Studying Stearyl Octaarginine Trifluoroacetate in Academic Research
In Vitro Experimental Models for Cellular Uptake and Delivery Efficacy
Understanding how Stearyl Octaarginine Trifluoroacetate (B77799) interacts with and enters cells is fundamental to evaluating its potential as a delivery agent. In vitro models using cultured cells are instrumental in these investigations, allowing for controlled and reproducible experiments.
Flow Cytometry for Quantitative Cellular Association
Flow cytometry is a powerful technique used to quantitatively measure the cellular uptake of Stearyl Octaarginine Trifluoroacetate and its associated cargo. This method allows for the rapid analysis of a large population of individual cells, providing statistically robust data on the percentage of cells that have internalized the compound and the relative amount of uptake per cell.
In a typical experiment, the cargo, such as siRNA, is labeled with a fluorescent dye (e.g., Cy3 or FITC). Cells are then incubated with the fluorescently labeled cargo complexed with this compound. After incubation, the cells are washed to remove any non-internalized complexes, trypsinized, and then analyzed using a flow cytometer. The instrument measures the fluorescence intensity of individual cells as they pass through a laser beam.
Research has shown that Stearyl-R8 can significantly enhance the delivery of siRNA into cells. For instance, one study evaluated the transfection efficiency of Cy3-labeled siRNA complexed with Stearyl-R8 in primary neuronal cultures. nih.gov The results, as quantified by flow cytometry, demonstrated a notable percentage of transfected cells.
| Transfection Reagent | Percentage of Transfected Cells (Cy3-positive) |
|---|---|
| Naked siRNA | 59 ± 5% |
| Stearyl-R8 | 73 ± 2% |
| Lipofectamine | 83 ± 4% |
| AVP | 75 ± 4% |
This quantitative data highlights the efficiency of Stearyl-R8 as a transfection agent, showing a marked improvement over the uptake of naked siRNA. nih.gov Flow cytometry can also be used to assess cellular uptake in a concentration-dependent manner, providing further insights into the delivery mechanism. nih.gov
Confocal Laser Scanning Microscopy for Intracellular Localization
While flow cytometry quantifies cellular uptake, confocal laser scanning microscopy (CLSM) provides crucial spatial information about the intracellular fate of this compound and its cargo. This high-resolution imaging technique allows researchers to visualize the localization of the compound within different cellular compartments, such as endosomes, lysosomes, and the cytoplasm.
In these experiments, the cargo or the peptide itself is labeled with a fluorescent probe. Cells are treated with the fluorescently labeled complexes and then imaged using a confocal microscope. By using specific dyes that stain different organelles (e.g., LysoTracker for lysosomes or Hoechst for the nucleus), co-localization studies can be performed to determine the precise intracellular trafficking pathway.
Studies utilizing CLSM have shown that Stearyl-R8-mediated delivery often occurs via the endosomal pathway. nih.gov For example, after being internalized, the complexes are typically observed as punctate structures within vesicles inside the cell. youtube.com The subsequent escape of the cargo from these endosomes into the cytoplasm is a critical step for its biological activity. Time-lapse microscopy can further reveal the kinetics of this process, showing the adherence of the complexes to the cell membrane, their internalization, and the eventual release of the cargo into the cytoplasm, which is indicated by a shift from punctate to diffuse cytoplasmic fluorescence. nih.gov
Reporter Gene Expression Assays for Transfection Efficiency (e.g., Luciferase Activity)
To assess the functional delivery of genetic material, such as plasmid DNA or mRNA, by this compound, reporter gene expression assays are commonly used. The luciferase assay is a widely adopted method due to its high sensitivity and broad dynamic range. promega.com
In this assay, a plasmid containing the gene for a reporter protein, such as firefly luciferase, is complexed with this compound and delivered to cells. If the plasmid is successfully transfected and the gene is expressed, the luciferase enzyme is produced. Upon addition of its substrate, luciferin, the enzyme catalyzes a bioluminescent reaction, and the emitted light is measured using a luminometer. The intensity of the light is directly proportional to the amount of expressed luciferase, thus serving as a quantitative measure of transfection efficiency. youtube.comyoutube.com
To account for variability in cell number and transfection efficiency, a dual-luciferase assay system is often employed. promega.com This involves the co-transfection of a second plasmid that constitutively expresses a different luciferase, such as Renilla luciferase, which serves as an internal control. The activity of the experimental reporter (firefly luciferase) is then normalized to the activity of the control reporter. promega.com Research on arginine-rich peptides has demonstrated that N-terminal stearylation can increase transfection efficiency by as much as 100-fold, achieving levels comparable to commercially available transfection agents. scienceopen.com The results are typically expressed as a fold increase in luciferase activity compared to a control group (e.g., cells treated with the reporter plasmid alone).
Biochemical Characterization of Peptide-Cargo Complexes
The formation and physicochemical properties of the complexes formed between this compound and its cargo are critical determinants of their stability and biological activity. Therefore, a thorough biochemical characterization is an essential part of the research process.
Particle Size Distribution Analysis
The size of the peptide-cargo complexes is a key factor influencing their interaction with the cell membrane and their mechanism of cellular uptake. Dynamic light scattering (DLS) is the most common technique used to determine the hydrodynamic diameter and size distribution of these nanoparticles in solution.
The formation of well-defined nanoparticles is crucial for efficient delivery. Research has shown that this compound can be incorporated into liposomes to form stable complexes with siRNA. The composition of these liposomes can be varied to optimize the particle size. For instance, studies have shown that the average particle size of liposomes can be modulated by altering the molar ratio of Stearyl-R8. nih.gov
| Composition (molar ratio) StA-R8/ePC/Chol | Average Particle Size (nm) | Zeta Potential (mV) |
|---|---|---|
| 10:55:35 | 144.7 ± 2.9 | 16.5 ± 0.9 |
| 20:45:35 | 146.4 ± 3.5 | 28.4 ± 1.1 |
| 30:35:35 | 148.2 ± 4.1 | 39.8 ± 1.5 |
| 40:25:35 | 183.5 ± 5.2 | 45.1 ± 2.3 |
| 50:15:35 | 210.1 ± 6.7 | 51.2 ± 2.8 |
Data are shown as mean ± SD. StA-R8: Stearic acid-modified octa-arginine; ePC: egg phosphatidylcholine; Chol: cholesterol. nih.gov
As shown in the table, decreasing the content of Stearyl-R8 can lead to a reduction in the average particle size of the liposomes. nih.gov
Zeta Potential Measurements
Zeta potential is a measure of the surface charge of the nanoparticles and is a critical parameter for their stability and interaction with the negatively charged cell membrane. A positive zeta potential is generally considered favorable for cellular uptake due to electrostatic interactions with the anionic cell surface. DLS instruments are also used to measure the zeta potential of the complexes.
The octaarginine component of this compound imparts a strong positive charge to the complexes. The magnitude of this positive charge can be influenced by the composition of the formulation. For example, in liposomal formulations, the zeta potential generally increases with a higher molar ratio of Stearyl-R8, as demonstrated in Table 2. nih.gov In studies with plasmid DNA, the formation of complexes with stearylated arginine-rich peptides resulted in a positive charge, in contrast to the negative charge of the naked plasmid. This charge neutralization and subsequent reversal are indicative of the condensation of the DNA into nanoparticles. scienceopen.com
Proteolytic Stability Assessment in Biological Media
A critical factor for the in vivo application of peptide-based delivery vectors is their stability against enzymatic degradation by proteases present in biological fluids such as serum and plasma. Research indicates that modifications to the peptide backbone can significantly enhance proteolytic resistance.
The stability of this compound (Stearyl-R8) is often assessed by incubating the compound in relevant biological media, such as human serum or plasma, or in the presence of specific proteases like trypsin and chymotrypsin, over a defined period. The remaining intact peptide is then quantified at various time points using techniques like High-Performance Liquid Chromatography (HPLC).
Studies have shown that N-terminal modifications, such as acetylation, can confer notable resistance against serum aminopeptidases. For instance, N-terminal acetylation of peptides has been shown to significantly increase their resistance to degradation. Furthermore, the incorporation of a spacer, such as aminohexanoyl (Ahx), between the stearyl group and the arginine residues can enhance both hydrophobicity and proteolytic resistance in serum. nih.gov While direct quantitative degradation kinetics for Stearyl-R8 are not extensively published, the general principles of peptide stabilization suggest that such modifications are crucial for its viability as a delivery vector. The inherent stability of the D-form of octaarginine has also been shown to be superior to the L-form in enhancing insulin (B600854) absorption, suggesting greater metabolic stability. nih.gov
Table 1: Factors Influencing Proteolytic Stability of Stearyl-R8
| Modification/Factor | Observed Effect on Stability | Rationale | Supporting Evidence |
|---|---|---|---|
| N-terminal Acetylation | Increased resistance to aminopeptidases | Blocks the N-terminal amine group, a primary site for exopeptidase cleavage. | General peptide stability studies indicate significant protection. nih.gov |
| Aminohexanoyl (Ahx) Spacer | Enhanced proteolytic resistance in serum | Increases hydrophobicity and may sterically hinder protease access. nih.gov | Mentioned as a strategy to improve stability of stearylated arginine-rich peptides. nih.gov |
| D-Amino Acid Substitution | Enhanced metabolic stability | D-amino acids are not recognized by most endogenous proteases. | The D-form of R8 showed superior performance in vivo compared to the L-form. nih.gov |
Mechanistic Elucidation via Endocytic Pathway Inhibitors
Understanding the cellular uptake mechanism of Stearyl-R8 is paramount for optimizing its delivery efficiency. It is widely accepted that endocytosis is a major route of entry for many CPPs, including arginine-rich peptides. The primary pathway implicated in the uptake of Stearyl-R8 is macropinocytosis.
To dissect the specific endocytic pathways involved, researchers utilize a panel of chemical inhibitors that selectively block different routes of internalization. The effect of these inhibitors on the uptake of Stearyl-R8, often complexed with a fluorescently labeled cargo, is quantified using methods like flow cytometry or fluorescence microscopy.
Studies have demonstrated that the uptake of Stearyl-R8-modified carriers is significantly reduced in the presence of macropinocytosis inhibitors. For example, 5-(N-ethyl-N-isopropyl)amiloride (EIPA), an inhibitor of the Na+/H+ exchanger essential for macropinocytosis, has been shown to decrease the cellular uptake of Stearyl-R8-modified extracellular vesicles. nih.govnih.gov This indicates a heavy reliance on this particular pathway. Other inhibitors are used to probe the involvement of alternative endocytic routes:
Chlorpromazine: Inhibits clathrin-mediated endocytosis by preventing the assembly of clathrin-coated pits.
Genistein: A tyrosine kinase inhibitor that can interfere with caveolae-mediated endocytosis.
Cytochalasin D: Disrupts actin polymerization, which is crucial for macropinocytosis and some forms of clathrin-independent endocytosis.
By treating cells with these inhibitors and measuring the subsequent reduction in the internalization of a Stearyl-R8-cargo complex, researchers can build a profile of the uptake mechanism.
Table 2: Effect of Endocytic Pathway Inhibitors on Stearyl-R8 Uptake
| Inhibitor | Targeted Pathway | Observed Effect on Stearyl-R8 Uptake | Typical Concentration Range | Reference |
|---|---|---|---|---|
| 5-(N-ethyl-N-isopropyl)amiloride (EIPA) | Macropinocytosis | Significant inhibition | 10-50 µM | nih.govnih.gov |
| Chlorpromazine | Clathrin-mediated endocytosis | Studies on similar arginine-rich CPPs suggest some involvement, but less than macropinocytosis. | 5-10 µg/mL | nih.gov |
| Genistein | Caveolae-mediated endocytosis | Generally shows minor to moderate inhibition for arginine-rich CPPs. | 50-200 µM | researchgate.net |
| Cytochalasin D | Actin-dependent endocytosis (including macropinocytosis) | Strong inhibition expected due to the role of actin in macropinocytosis. | 1-10 µM | nih.gov |
Comparative Analysis with Other Cell-Penetrating Peptides and Delivery Vehicles
To establish the efficacy and potential advantages of this compound as a delivery vector, its performance is often benchmarked against other well-established CPPs and commercially available transfection reagents. These comparative studies typically assess parameters such as cargo-binding affinity, cellular uptake efficiency, endosomal escape, and ultimately, the biological activity of the delivered cargo (e.g., gene silencing for siRNA or protein expression for plasmid DNA).
A key finding is that the N-terminal stearylation of octaarginine dramatically enhances its transfection efficiency. In some cases, an approximately 100-fold increase in efficiency has been reported compared to the unmodified octaarginine peptide, reaching a level comparable to highly efficient commercial reagents like Lipofectamine. researchgate.net This enhancement is attributed to the hydrophobic stearyl moiety, which likely improves the association of the peptide-cargo complex with the cell membrane and facilitates endosomal escape.
Comparisons have been made with other prominent CPPs such as:
Tat peptide: Derived from the HIV-1 Tat protein, it is one of the most studied CPPs.
Penetratin: A 16-amino acid peptide derived from the Antennapedia homeodomain.
Transportan: A chimeric peptide combining parts of galanin and mastoparan.
Studies have shown that while unmodified octaarginine (R8) is an effective CPP, its stearylated counterpart often exhibits superior performance in delivering nucleic acids. nih.govresearchgate.net When compared to other delivery vehicles like lipid-based nanoparticles, Stearyl-R8 offers a simpler, peptide-based system that can be highly effective.
Table 3: Comparative Performance of Stearyl-R8 with Other Delivery Systems
| Delivery System | Key Characteristics | Relative Transfection/Delivery Efficiency | Notes | Reference |
|---|---|---|---|---|
| This compound (Stearyl-R8) | Lipid-modified cationic peptide; primarily utilizes macropinocytosis. | High; comparable to leading commercial reagents. | Efficiency is significantly enhanced by the stearyl group. | researchgate.net |
| Octaarginine (R8) | Cationic peptide; relies on electrostatic interactions. | Moderate to High; serves as a baseline for stearylated versions. | Less efficient than Stearyl-R8 for nucleic acid delivery. | nih.gov |
| Tat peptide | Cationic peptide; well-studied for protein and small molecule delivery. | Variable; generally less efficient for nucleic acid delivery than optimized systems. | Uptake mechanism can be complex and cell-type dependent. | frontiersin.org |
| Penetratin | Amphipathic peptide. | Moderate; effective for various cargos. | Can be more suitable for transmucosal delivery than non-amphipathic cationic CPPs. | nih.gov |
| Lipofectamine™ | Cationic lipid-based formulation. | High (often used as a positive control). | Can exhibit cytotoxicity in some cell lines. | nih.govpromega.com |
Future Research Directions and Conceptual Advancements for Stearyl Octaarginine Trifluoroacetate
Refinement of Predictive Models for Cellular Uptake and Intracellular Fate
A critical area of future research lies in the development of more sophisticated predictive models for the cellular uptake and subsequent intracellular fate of Stearyl Octaarginine Trifluoroacetate (B77799). While it is generally understood that the cationic nature of the octaarginine moiety and the hydrophobicity of the stearyl group are crucial for its function, the precise interplay of these features and their influence on interactions with different cell types remains an area of active investigation.
Current research has highlighted that the uptake of octaarginine-modified liposomes can vary depending on the cell type. For instance, in non-polarized NIH-3T3 cells, macropinocytosis appears to be the primary uptake mechanism, allowing for efficient endosomal escape. nih.gov However, in polarized MDCK cells, both clathrin-mediated endocytosis and macropinocytosis play a role, and the liposomes tend to become trapped in the endosomal compartment, with some localizing to the Golgi apparatus. nih.gov
To move beyond these observational studies, the development of robust quantitative structure-activity relationship (QSAR) models and machine learning algorithms is essential. A recent study successfully developed a Random Forest model with an accuracy of 95.10% for predicting cell-penetrating peptides from their tertiary structures, utilizing a combination of 2D, 3D, and fingerprint descriptors. nih.gov Such models, when specifically trained with data on lipidated peptides like Stearyl Octaarginine, could predict the cell-penetrating potential of novel derivatives with greater accuracy. These predictive tools would accelerate the design of new CPPs with tailored properties for specific delivery tasks.
Table 1: Factors Influencing the Intracellular Fate of Octaarginine-Modified Carriers
| Factor | Influence on Intracellular Fate | Reference |
| Cell Type | Uptake mechanism can differ (e.g., macropinocytosis in non-polarized cells vs. mixed pathways in polarized cells). | nih.gov |
| Peptide Density | High density of octaarginine on liposomes can stimulate macropinocytosis and lead to efficient gene expression without lysosomal degradation. | caymanchem.com |
| Cargo Type | The nature of the cargo can influence the overall properties of the CPP-cargo complex and its subsequent intracellular trafficking. | lifetein.com |
Rational Design Principles for Optimized Peptide Derivatives in Research Contexts
The rational design of Stearyl Octaarginine Trifluoroacetate derivatives is a promising avenue for enhancing its efficacy and specificity in research applications. Modifications to both the peptide and lipid components can significantly impact its performance. The N-terminal stearylation of octaarginine has been shown to increase transfection efficiency by approximately 100-fold compared to the non-stearylated peptide, achieving a level of efficacy comparable to commercial transfection agents. researchgate.net
Future design strategies could explore variations in the length and saturation of the lipid chain to fine-tune the hydrophobicity of the molecule. The length of the polyarginine chain itself is another critical parameter, with studies showing that stearylated octaarginine is highly efficient for plasmid DNA transfection. nih.gov
Beyond simple lipid conjugation, more advanced peptide engineering techniques such as "stapling" and "stitching" could be employed. Stapled peptides, which contain a macrocyclic hydrocarbon linkage, exhibit increased α-helicity, stability, and cell permeability. nih.gov Stitched peptides, featuring multiple tandem cross-links, offer even greater proteolytic and thermal stability. nih.gov Applying these strategies to Stearyl Octaarginine could lead to derivatives with enhanced resistance to degradation and improved cellular uptake.
Table 2: Strategies for the Rational Design of Octaarginine-Based CPPs
| Design Strategy | Description | Potential Advantage | Reference |
| Lipidation | Covalent attachment of a lipid moiety (e.g., stearic acid) to the peptide. | Enhanced membrane interaction and cellular uptake. | researchgate.net |
| Stapled Peptides | Introduction of a hydrocarbon staple to create a macrocycle within the peptide. | Increased α-helicity, stability, and cell permeability. | nih.gov |
| Stitched Peptides | Creation of multiple tandem cross-links within the peptide. | Greater thermal and proteolytic stability compared to stapled peptides. | nih.gov |
| D-Amino Acid Substitution | Replacement of L-amino acids with their D-isomers. | Increased stability against enzymatic degradation. | nih.gov |
Exploration of Novel Supramolecular Assemblies and Hybrid Materials
This compound's amphipathic nature makes it an ideal building block for the creation of novel supramolecular assemblies and hybrid materials for drug and gene delivery. It has been successfully used to formulate liposomes for the delivery of plasmid DNA and siRNA. caymanchem.com These liposomes have been shown to enter cells via endocytosis. caymanchem.com
A particularly innovative approach involves the modification of extracellular microvesicles (MVs) with stearyl-octaarginine. This modification significantly enhances the cellular uptake of the MVs through the induction of macropinocytosis. researchgate.net This strategy leverages the natural communication pathways of cells to deliver therapeutic molecules.
Future research in this area will likely focus on the development of more complex and "smart" hybrid materials. For example, Stearyl Octaarginine could be incorporated into stimuli-responsive nanoparticles that release their cargo only in response to specific environmental cues within the cell, such as a change in pH or the presence of a particular enzyme. The peptide's ability to form complexes with nucleic acids can also be exploited to create self-assembling nanoparticles for gene therapy applications. lifetein.com
Development of Advanced Analytical Techniques for Real-Time Intracellular Dynamics
Understanding the real-time intracellular dynamics of this compound is crucial for optimizing its design and application. Advanced analytical techniques are essential for tracking its movement within the cell and elucidating its mechanism of action.
Confocal laser scanning microscopy (CLSM) and flow cytometry are powerful tools for visualizing and quantifying the cellular uptake of fluorescently labeled Stearyl Octaarginine and its conjugates. nih.govresearchgate.net These techniques have been used to demonstrate the enhanced uptake of stearyl-octaarginine-modified microvesicles and to study the intracellular trafficking of octaarginine-modified liposomes. nih.govresearchgate.net
For a more detailed understanding of its dynamic behavior, real-time particle tracking has been employed to study the cytoplasmic transport of octaarginine-modified liposomes. nih.gov This technique allows for the visualization of directional movement along microtubules, providing insights into the active transport processes involved. nih.gov Future advancements in this area may involve the use of super-resolution microscopy techniques to visualize the interaction of Stearyl Octaarginine with cellular structures at the nanoscale. Furthermore, the development of novel fluorescent probes that are sensitive to their local environment could provide information on the peptide's conformational changes as it traverses the cell membrane and interacts with different organelles.
Broader Comparative Studies with Emerging Cell-Penetrating Modalities
To fully appreciate the potential of this compound, it is essential to conduct broader comparative studies that benchmark its performance against other established and emerging cell-penetrating modalities. While it has shown superiority over its non-stearylated counterpart, comprehensive comparisons with a wider range of CPPs are needed. researchgate.net
One study compared octaarginine-coated liposomes with those coated with other arginine-rich peptides, namely HIV-TAT and Antennapedia. The octaarginine-coated liposomes demonstrated increased cell binding and uptake with an improved toxicity profile, highlighting their potential advantages for drug delivery to airway epithelial cells. nih.gov Another study quantitatively compared the uptake of a novel CPP with the well-studied penetratin, demonstrating the feasibility of such comparative analyses. nih.gov
Future comparative studies should include a diverse array of CPPs, including those with different chemical properties (e.g., cationic, amphipathic, hydrophobic) and those that utilize different uptake mechanisms. nih.gov Furthermore, as new cell-penetrating technologies emerge, such as cell-penetrating antibodies and various types of nanoparticles, it will be crucial to evaluate how this compound performs in relation to these novel platforms. These studies will provide a clearer picture of its relative strengths and weaknesses and guide its application in specific research and therapeutic contexts.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for characterizing the purity and structure of Stearyl Octaarginine Trifluoroacetate?
- Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS). For trifluoroacetate quantification, ion chromatography (IC) with a detection limit of 0.2 ppb and quantification limit of 0.5 ppb is effective . NMR can identify structural integrity, particularly resolving trifluoroacetate signals (δ ~75 ppm for carbon-13), but care must be taken to avoid misinterpretation due to solvent interactions or residual trifluoroacetic acid .
Q. How should researchers optimize synthesis protocols to minimize impurities?
- Methodology : Employ controlled reaction conditions (e.g., inert atmosphere, temperature gradients) and purification techniques like reverse-phase HPLC or size-exclusion chromatography. Precipitate trifluoroacetate salts using cold ether to remove unreacted precursors . Monitor intermediates using thin-layer chromatography (TLC) and validate purity via hydroxyl value and saponification value assays, as outlined in pharmacopeial standards .
Q. What safety precautions are critical during experimental handling?
- Methodology : Use personal protective equipment (PPE), including nitrile gloves, lab coats, and chemical-resistant goggles. Handle trifluoroacetate-containing waste separately in labeled containers for professional disposal to avoid environmental contamination . Conduct experiments in fume hoods to mitigate inhalation risks, as trifluoroacetate degradation products may release volatile compounds .
Q. How can researchers quantify trifluoroacetate residues in biological matrices?
- Methodology : Use ion-pairing chromatography coupled with MS/MS for high sensitivity. Pre-treat samples with solid-phase extraction (SPE) to remove interfering biomolecules. Calibrate against NIST-certified trifluoroacetic acid standards .
Advanced Research Questions
Q. How do pH and temperature affect the stability of this compound in aqueous solutions?
- Methodology : Conduct accelerated stability studies at varying pH (2–9) and temperatures (4–60°C). Use dynamic light scattering (DLS) to monitor aggregation and HPLC-MS to track degradation products (e.g., free stearyl groups or arginine fragments). For thermal stability, thermogravimetric analysis (TGA) can identify decomposition thresholds .
Q. What strategies resolve contradictions between bioactivity assays and purity data?
- Methodology : Cross-validate bioactivity (e.g., receptor binding IC50 ~0.1 nM ) with orthogonal purity assays. If discrepancies persist, investigate batch-specific impurities via high-resolution MS or nuclear Overhauser effect spectroscopy (NOESY) to detect conformational changes affecting activity .
Q. How can researchers analyze interactions between this compound and lipid bilayers?
- Methodology : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics. For structural insights, employ cryo-electron microscopy (cryo-EM) or molecular dynamics simulations anchored to experimental data from X-ray diffraction or NMR .
Q. What advanced techniques identify degradation products in long-term storage studies?
- Methodology : Apply gas chromatography-mass spectrometry (GC-MS) for volatile byproducts (e.g., trifluoroacetic anhydride) and liquid chromatography-tandem MS (LC-MS/MS) for non-volatile residues. Compare degradation profiles against forced degradation studies (e.g., exposure to UV light or oxidizers) .
Q. How do formulation excipients influence the pharmacokinetics of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
